6-(甲硫基)嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

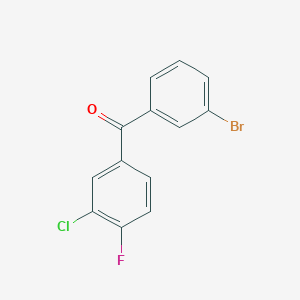

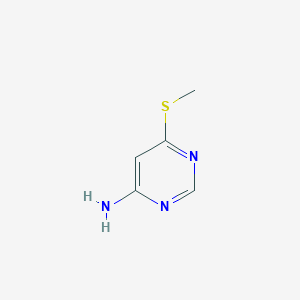

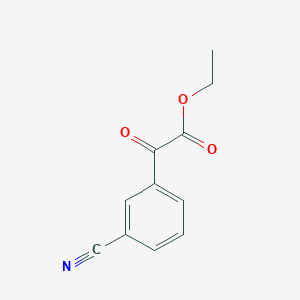

“6-(Methylsulfanyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C5H7N3S . It contains a pyrimidine ring, which is a heterocyclic aromatic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered rings .

Synthesis Analysis

The synthesis of this compound involves the reaction of (2-methylsulfanyl)pyrimidin-4-ylamine with the 5-(methoxyvinylidene) derivative of Meldrum’s acid. The mixture is refluxed at 85°C for 1 hour to reach reaction completion .Molecular Structure Analysis

The molecular structure of “6-(Methylsulfanyl)pyrimidin-4-amine” is characterized by the presence of a pyrimidine ring with a methylsulfanyl group attached to it . The S1···O1 distance [2.534 (2) Å] and the O1···S1—C1 angle [177.5 (1)°] are consistent with the existence of the intramolecular attractive interaction .科学研究应用

Fluorescence Probes for Cadmium Detection

6-(Methylsulfanyl)pyrimidin-4-amine has been used in the design and synthesis of a novel Cd2+ fluorescence probe based on the pyridine-pyrimidine structure . This compound could successfully discriminate between Cd2+ and Zn2+, exhibiting a highly selective turn-on response toward Cd2+ over biologically related metal ions . The methylsulfanyl group of the compound is essential for achieving selective and sensitive Cd2+ detection . This application is particularly useful in detecting and tracking the amount of Cd2+ in cells and tissues .

Biological Applications

The compound’s cell membrane permeability has been studied, revealing that it is sufficient to detect intracellular Cd2+ . This indicates that the novel bis-heterocyclic molecule has considerable potential as a fluorescence probe for Cd2+ in biological applications .

Chemical Research

6-(Methylsulfanyl)pyrimidin-4-amine is available for purchase from chemical supply companies like Sigma-Aldrich , indicating its use in various chemical research applications. While specific uses are not detailed, it’s likely used in the synthesis of other compounds or as a reagent in chemical reactions.

Pharmaceuticals

While not directly mentioned in the search results, pyrimidine derivatives have been used in the synthesis of pharmaceuticals . For example, CDK4/6 inhibitors, a class of drugs that target specific enzymes, have been synthesized using pyrimidine derivatives . It’s possible that 6-(Methylsulfanyl)pyrimidin-4-amine could have similar applications.

未来方向

The future directions for “6-(Methylsulfanyl)pyrimidin-4-amine” could involve further exploration of its potential biological activities and applications. Pyrimidine derivatives have been known to exhibit various biological activities, which could be further explored in the context of "6-(Methylsulfanyl)pyrimidin-4-amine" .

作用机制

Target of Action

It is known that pyridopyrimidine derivatives, which are structurally similar to 6-(methylsulfanyl)pyrimidin-4-amine, have shown therapeutic interest and have been used on several therapeutic targets . For instance, Palbociclib, a drug developed by Pfizer, is a CDK4/6 inhibitor . These inhibitors target specific enzymes, CDK4 and CDK6, disrupting the signals that stimulate the proliferation of malignant (cancer) cells .

属性

IUPAC Name |

6-methylsulfanylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3,(H2,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPARTFFNQLVSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=NC(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285854 |

Source

|

| Record name | 6-(methylsulfanyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Methylsulfanyl)pyrimidin-4-amine | |

CAS RN |

2038-32-6 |

Source

|

| Record name | NSC43014 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(methylsulfanyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346288.png)

![trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346289.png)

![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346290.png)

![trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1346293.png)